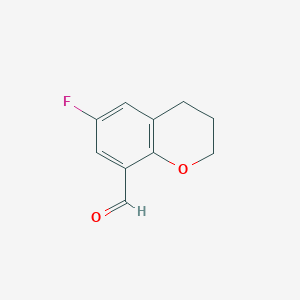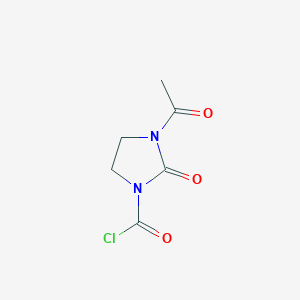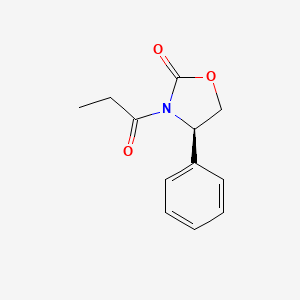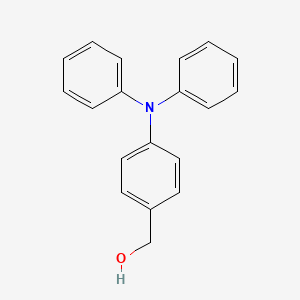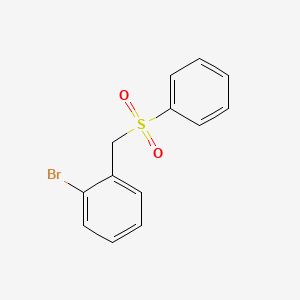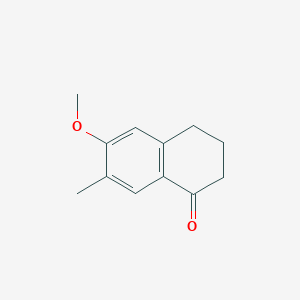
6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one
描述
6-Methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one, also known as 6-methoxy-7-methyl-3,4-dihydronaphthalene-1(2H)-one, is a synthetic organic compound that has been used in a variety of scientific research applications. It has been studied for its potential to act as a therapeutic agent, its biochemical and physiological effects, and its ability to be used in laboratory experiments.
科学研究应用
Acid-Catalyzed Solvolytic Elimination (Aromatization) of Allylic Ethers and Alcohols
A study investigated the acid-catalyzed solvolysis of a similar compound, highlighting the mechanism leading to the elimination product and emphasizing the stability of carbocations in such reactions, which may provide insights into the reactivity of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one under similar conditions (Jia & Thibblin, 2001).
Selective O-Methyloxime Formation
Research has detailed the selective formation of O-methyloxime derivatives from a structurally related compound, showcasing techniques for achieving specific chemical modifications which could be applied to 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one for potential bioactive molecule development (Collins, Fallon, & Skene, 1994).
Photochemical Formation of Hexahydronaphthalenones
A study on the photochemical reactions leading to hexahydronaphthalenones demonstrates the potential for synthesizing complex naphthalene derivatives, possibly opening pathways for new materials or drug discovery related to 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one (Witte & Margaretha, 1999).
Sphingosine-1-Phosphate (S1P) Receptor Agonist Development
The development of a S1P receptor agonist with a dihydronaphthalene core highlights the therapeutic potential of structurally similar compounds in treating autoimmune diseases, suggesting possible pharmacological applications for 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one (Kurata et al., 2017).
Synthesis and Chemical Properties Exploration
Various studies have focused on the synthesis, structural characterization, and reaction mechanisms of dihydronaphthalene derivatives, providing a foundation for understanding the chemical behavior and potential applications of 6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one in areas such as material science, chemical synthesis, and pharmaceutical development (Adachi, 1973), (Berardi et al., 2005).
属性
IUPAC Name |
6-methoxy-7-methyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-6-10-9(7-12(8)14-2)4-3-5-11(10)13/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCLHUXQMUORDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2=O)C=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463322 | |
| Record name | 6-Methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
61495-10-1 | |
| Record name | 6-Methoxy-7-methyl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

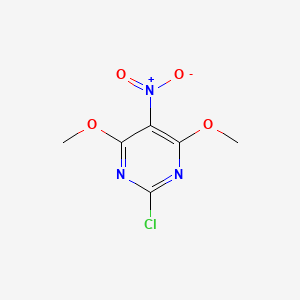
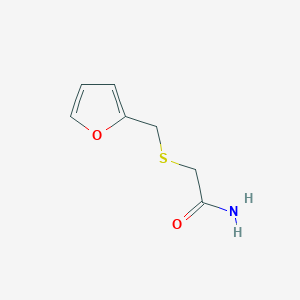
![(R)-2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1589085.png)
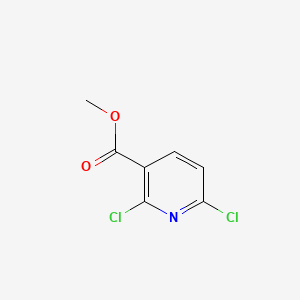
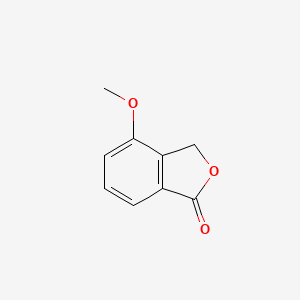
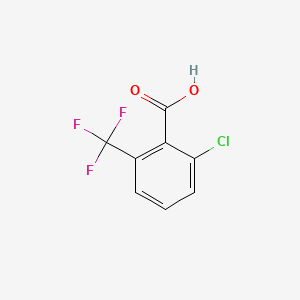
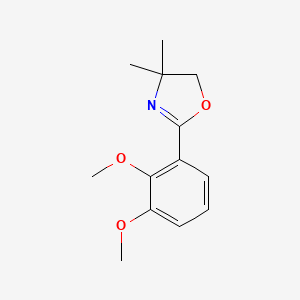
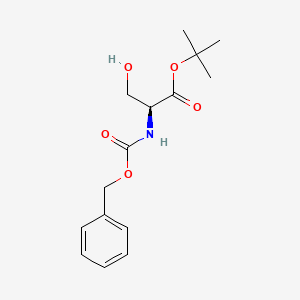
![Methylenebis[dimethyl(2-pyridyl)silane]](/img/structure/B1589093.png)
